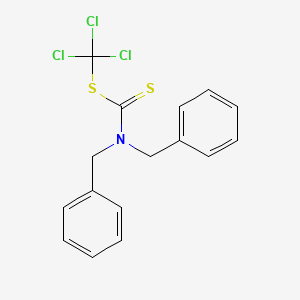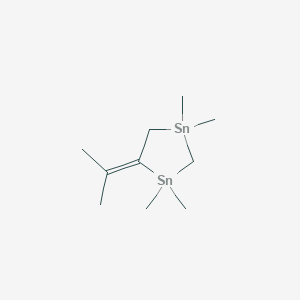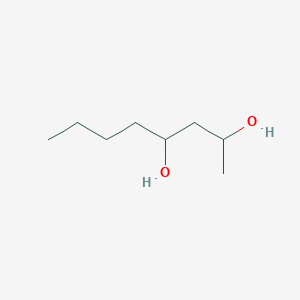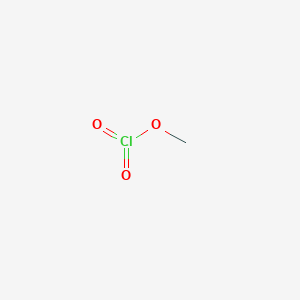
Praseodymium;tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium-tin compounds are a class of materials that combine the rare-earth element praseodymium with tin. Praseodymium is a member of the lanthanide series and is known for its magnetic, electrical, and optical properties. Tin, on the other hand, is a post-transition metal with a wide range of applications in alloys and coatings. The combination of these two elements results in compounds with unique properties that are useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium-tin compounds can be synthesized using several methods, including solid-state reactions, mechanoactivation, and two-step processes. One common method involves the solid-state reaction of praseodymium oxide with tin oxide at high temperatures (1350-1500°C) to form praseodymium-tin oxides . Mechanoactivation involves the mechanical milling of praseodymium and tin oxides, followed by heat treatment to achieve the desired compound . The two-step process involves the suspension mixing of initial reagents, followed by heat treatment .
Industrial Production Methods: Industrial production of praseodymium-tin compounds often involves the reduction of praseodymium and tin oxides using reducing agents such as hydrogen or carbon. The reaction is carried out at high temperatures in a controlled atmosphere to prevent oxidation. The resulting praseodymium-tin alloy can be further processed to obtain specific compounds with desired properties .
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, praseodymium in the compound can be oxidized to form praseodymium(III) oxide, while tin can be reduced to form tin(II) oxide . Substitution reactions can occur when praseodymium or tin atoms are replaced by other elements in the compound .
Common Reagents and Conditions: Common reagents used in the reactions of praseodymium-tin compounds include oxygen, hydrogen, and halogens. Oxidation reactions typically occur in the presence of oxygen at elevated temperatures, while reduction reactions can be carried out using hydrogen gas . Substitution reactions often require specific catalysts and reaction conditions to achieve the desired product .
Major Products Formed: The major products formed from the reactions of praseodymium-tin compounds include praseodymium oxides, tin oxides, and various mixed oxides. These products have applications in catalysis, electronics, and materials science .
Wissenschaftliche Forschungsanwendungen
Praseodymium-tin compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation . In biology and medicine, praseodymium-tin compounds are investigated for their potential use in imaging and therapeutic applications . In industry, these compounds are used in the production of high-strength alloys, coatings, and electronic components .
Vergleich Mit ähnlichen Verbindungen
Praseodymium-tin compounds can be compared with other rare-earth metal-tin compounds, such as neodymium-tin and samarium-tin compounds. While all these compounds share similar properties due to the presence of rare-earth elements, praseodymium-tin compounds are unique in their magnetic and optical properties . Neodymium-tin compounds are known for their strong magnetic properties, while samarium-tin compounds are used in high-temperature applications . The specific properties of praseodymium-tin compounds make them suitable for applications where a combination of magnetic, electrical, and optical properties is required .
Eigenschaften
Molekularformel |
PrSn |
|---|---|
Molekulargewicht |
259.62 g/mol |
IUPAC-Name |
praseodymium;tin |
InChI |
InChI=1S/Pr.Sn |
InChI-Schlüssel |
CKRUJCWIODVFKQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Sn].[Pr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)




![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
